N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide
Overview
Description
N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.
For the specific compound , the synthesis might involve the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester.
Introduction of the ethoxy-nitrophenyl group:
Formation of the carbamothioyl group: This involves the reaction of the nitrophenylcarbonyl compound with thiourea under specific conditions to form the carbamothioyl group.
Coupling with the thiophene ring: The final step involves the coupling of the thiophene ring with the carbamothioyl-substituted nitrophenyl compound to form the desired product.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient methods such as the Paal–Knorr synthesis, which is known for its simplicity and high yield . The reaction conditions typically involve the use of phosphorus pentasulfide as a sulfurizing agent and various solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene and nitrophenyl derivatives.
Scientific Research Applications
N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its potential as a kinase inhibitor and its role in modulating various biological pathways.
Mechanism of Action
The mechanism of action of N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Inhibiting Kinases: It may inhibit specific kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis.
Binding to Receptors: The compound may bind to specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
N-[4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tioconazole: An antifungal agent.
Dorzolamide: Used in the treatment of glaucoma.
Uniqueness
The unique combination of the ethoxy-nitrophenyl and carbamothioyl groups in this compound provides it with distinct biological activities and potential therapeutic applications that are not commonly found in other thiophene derivatives.
Properties
IUPAC Name |
N-[4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S2/c1-2-30-17-10-5-13(12-16(17)25(28)29)19(26)24-21(31)23-15-8-6-14(7-9-15)22-20(27)18-4-3-11-32-18/h3-12H,2H2,1H3,(H,22,27)(H2,23,24,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMHARLTSRRJFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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